molecular formula C8H12LiNO3 B2868513 lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate CAS No. 2172012-03-0

lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate

Cat. No.: B2868513
CAS No.: 2172012-03-0
M. Wt: 177.13
InChI Key: XCDMMIYFSHBDQJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is a chemical compound with the molecular formula C8H13NO3Li It is a lithium salt of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate, which is a bicyclic compound containing both pyrrolidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate typically involves the reaction of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Aqueous solutions of other metal salts, such as sodium chloride or potassium bromide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are the corresponding metal salts of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate.

Scientific Research Applications

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-6-carboxylate: Another structurally related compound with the carboxylate group at a different position.

Uniqueness

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is unique due to its specific ring structure and the position of the carboxylate group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.Li/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMMIYFSHBDQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CN2CCOCC2C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12LiNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172012-03-0
Record name lithium(1+) hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
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